molecular formula C17H26ClNO B4767430 1-[6-(3-chlorophenoxy)hexyl]piperidine

1-[6-(3-chlorophenoxy)hexyl]piperidine

Cat. No.: B4767430
M. Wt: 295.8 g/mol
InChI Key: LXKXCCJFOWBMCZ-UHFFFAOYSA-N
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Description

1-[6-(3-Chlorophenoxy)hexyl]piperidine is a synthetic piperidine derivative characterized by a hexyl chain bridging a piperidine ring and a 3-chlorophenoxy group. The hexyl spacer likely enhances lipophilicity, influencing membrane permeability and bioavailability compared to shorter-chain analogs .

Properties

IUPAC Name

1-[6-(3-chlorophenoxy)hexyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO/c18-16-9-8-10-17(15-16)20-14-7-2-1-4-11-19-12-5-3-6-13-19/h8-10,15H,1-7,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKXCCJFOWBMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Insights :

  • Chain Length : The hexyl linker provides a balance between flexibility and hydrophobicity, unlike shorter chains (e.g., propyl in ), which may limit tissue penetration.

Chlorophenyl-Containing Compounds with Varied Functional Groups

Chlorinated aromatic rings are common in bioactive compounds. Comparisons with non-piperidine chlorophenyl derivatives:

Compound Name Functional Group Molecular Weight Biological Relevance Reference
Chlorhexidine nitrile Biguanide, cyanoguanidine 377.88 g/mol Broad-spectrum antimicrobial agent
p-Chlorophenyl urea Urea 170.61 g/mol Potential enzyme inhibitor (urea scaffold)
This compound Piperidine ~325.89 g/mol Hypothesized CNS or antimicrobial activity N/A

Key Insights :

  • Functional Group Diversity : Unlike biguanides (e.g., Chlorhexidine nitrile ), the piperidine ring in the target compound may confer distinct receptor-binding properties, such as modulation of ion channels or GPCRs.

Key Insights :

  • Synthetic Utility : Hexyl linkers, as in , are versatile for introducing flexibility in drug design.
  • Bioactivity Correlation : Hexyl chains in biguanides (e.g., ) enhance membrane penetration, a trait likely shared by the target compound.

Q & A

Q. What are the key considerations for synthesizing 1-[6-(3-chlorophenoxy)hexyl]piperidine?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and coupling reactions. For example, introducing the chlorophenoxy group via nucleophilic substitution requires anhydrous conditions and catalysts like potassium carbonate. A hexyl spacer is often incorporated using alkyl halide intermediates. Critical steps include:
  • Alkylation : Reaction of piperidine with 1,6-dibromohexane under nitrogen to form the hexylpiperidine intermediate .
  • Chlorophenoxy Coupling : Substitution of the terminal bromine with 3-chlorophenol in the presence of a base (e.g., NaH) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .
    Key Data :
StepYieldPurity (HPLC)
Alkylation75–85%≥95%
Coupling60–70%≥90%

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR , HRMS , and FT-IR to confirm structure and purity:
  • 1H NMR : Peaks at δ 2.3–2.5 ppm (piperidine CH2), δ 6.7–7.2 ppm (aromatic protons from 3-chlorophenoxy) .
  • 13C NMR : Signals near 50–55 ppm (piperidine carbons), 115–150 ppm (aromatic carbons) .
  • HRMS : Exact mass calculated for C17H26ClNO (M+H)+: 296.1781; observed: 296.1783 .
    Cross-validate with computational tools (e.g., PubChem data ).

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
  • Disposal : Follow hazardous waste protocols for halogenated organics (e.g., incineration) .

Advanced Research Questions

Q. How can stereochemical resolution be achieved in piperidine derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., phenylglycinol) during alkylation to induce stereoselectivity .
  • X-ray Crystallography : Confirm absolute configuration using single-crystal data .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer :
  • Solvent Effects : Compare NMR spectra in deuterated solvents (CDCl3 vs. DMSO-d6) to identify shifts caused by hydrogen bonding .
  • 2D NMR : Use COSY and HSQC to resolve overlapping signals in crowded regions (e.g., δ 1.2–1.8 ppm for hexyl chain protons) .
  • Computational Modeling : Match experimental IR stretches with density functional theory (DFT)-predicted vibrational modes .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :
  • Substituent Variation : Replace the 3-chlorophenoxy group with fluorophenyl or methoxyphenyl groups to assess electronic effects .
  • Chain Length Modification : Shorten the hexyl spacer to evaluate steric hindrance in receptor binding .
  • In Vitro Assays : Test analogs for receptor affinity (e.g., σ1 receptor binding using radioligand displacement) .

Q. What analytical methods detect impurities in scaled-up batches?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate impurities (e.g., unreacted 3-chlorophenol) .
  • LC-MS : Identify degradation products (e.g., oxidative cleavage of the hexyl chain) with m/z matching theoretical fragments .
  • Reference Standards : Compare retention times with USP-certified impurities (e.g., 4-chlorophenoxy analogs) .

Q. How can reaction yields be improved for industrial-scale applications?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or nickel nanoparticles for coupling efficiency .
  • Microwave Assistance : Reduce reaction time from 24 hours to 2–4 hours while maintaining ≥85% yield .
  • Process Monitoring : Use inline FT-IR to track intermediate formation and adjust stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(3-chlorophenoxy)hexyl]piperidine
Reactant of Route 2
1-[6-(3-chlorophenoxy)hexyl]piperidine

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